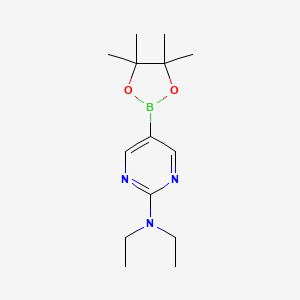
N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine” is a pyrimidine derivative with a boronic ester and diethylamine functional groups. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Boronic esters are compounds that contain a boronic acid ester functional group, which consists of a boron atom bonded to two oxygen atoms and one carbon atom . Diethylamine is a secondary amine with the molecular formula (C2H5)2NH .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar pyrimidine ring, with the boronic ester and diethylamine groups attached at specific positions. The boronic ester group would introduce steric bulk, and the diethylamine would be a potential site for protonation .Chemical Reactions Analysis
As a boronic ester, this compound could participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions . The pyrimidine ring could undergo electrophilic substitution reactions, and the diethylamine group could participate in acid-base reactions .科学的研究の応用
Synthesis and Characterization
The compound N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine plays a significant role in the synthesis of fluorinated pyrimidines (FPs), which are critical in cancer treatment. The chemistry of FPs, particularly 5-Fluorouracil (5-FU), has been extensively studied for their application in treating over 2 million cancer patients annually. The synthesis methods, including the incorporation of radioactive and stable isotopes, facilitate the study of 5-FU metabolism and biodistribution. This research has led to new insights into how FPs affect nucleic acid structure and dynamics, highlighting the compound's importance in personalized medicine advancements (Gmeiner, 2020).
Catalysis in Organic Synthesis
The pyranopyrimidine core, closely related to pyrimidin-2-amine derivatives, is essential in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The development of the pyranopyrimidine scaffolds, especially the 5H-pyrano[2,3-d]pyrimidine scaffolds, relies heavily on diverse synthetic pathways facilitated by hybrid catalysts. This review covers the synthetic pathways employed for developing substituted derivatives through one-pot multicomponent reactions, emphasizing the role of organocatalysts, metal catalysts, and green solvents. Such advancements underline the critical role of pyrimidin-2-amine derivatives in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Biological and Pharmacological Effects
A comprehensive review of pyrimidine analogs, including N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, discusses their versatile scaffold with significant medicinal and biological potential. Pyrimidines are known for their anticancer, anti-HIV, antifungal, and antibacterial activities. This review provides an extensive insight into clinically approved pyrimidine-containing drugs and recent reports on the broad-spectrum activities of pyrimidine analogs. Highlighting anticancer, sedative, antibiotic, antiviral, anti-inflammatory, analgesic, and anti-microbial activities, this review demonstrates the molecule's attractiveness as a scaffold for discovering new drugs (JeelanBasha & Goudgaon, 2021).
将来の方向性
The future directions for this compound would largely depend on its intended use. If it’s being studied for potential medicinal applications, future work could involve testing its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials .
特性
IUPAC Name |
N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BN3O2/c1-7-18(8-2)12-16-9-11(10-17-12)15-19-13(3,4)14(5,6)20-15/h9-10H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJXJSBFCAMLTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675236 |
Source


|
| Record name | N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
CAS RN |
1218791-45-7 |
Source


|
| Record name | N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

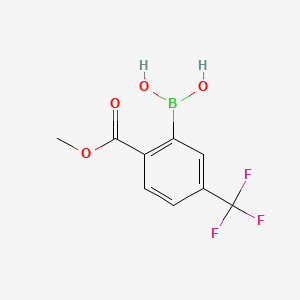
![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)
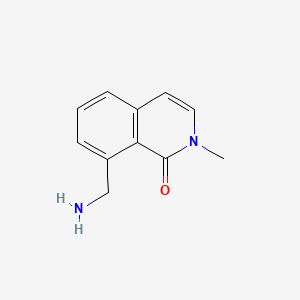
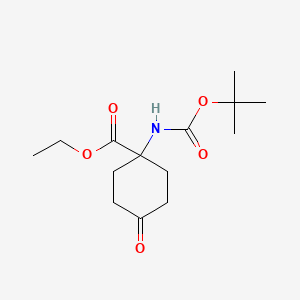
![2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine](/img/structure/B595250.png)
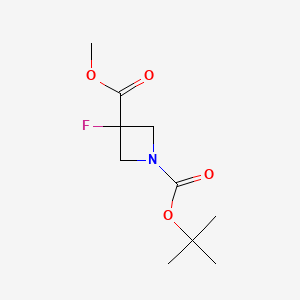
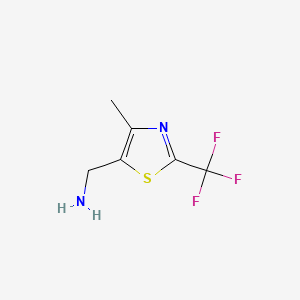
![(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate](/img/structure/B595254.png)
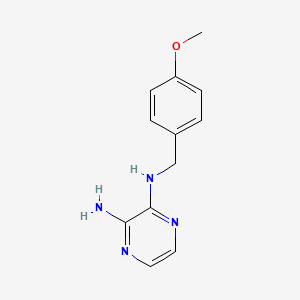
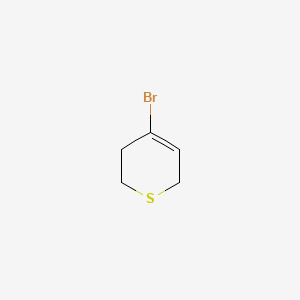
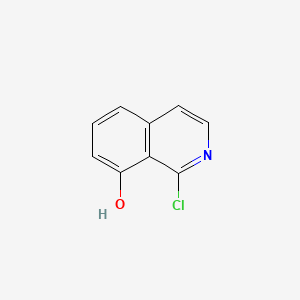

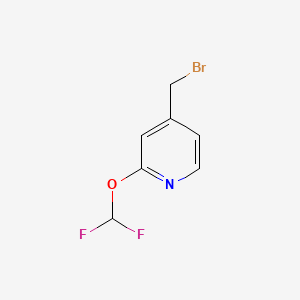
![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B595263.png)